molecular formula C14H11ClN2O3 B13158259 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid

Cat. No.: B13158259
M. Wt: 290.70 g/mol
InChI Key: NTNWDUSRCCWYJJ-UHFFFAOYSA-N
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Description

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid (IUPAC: 3-{[(4-chlorophenyl)amino]carbonylamino}benzoic acid) is a benzoic acid derivative featuring a chlorine substituent at the para-position (C4) and a urea-linked anilino group at the meta-position (C3) (). Its molecular formula is C₁₄H₁₀ClN₂O₃, with a molecular weight of 298.7 g/mol.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

4-chloro-3-(phenylcarbamoylamino)benzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-11-7-6-9(13(18)19)8-12(11)17-14(20)16-10-4-2-1-3-5-10/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

NTNWDUSRCCWYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Alternative Preparation Method for a Related Compound

A preparation method for 2-(3-amino-4-chlorobenzoyl) benzoic acid involves mixing 2-(4-chloro-3-nitrobenzoyl) benzoic acid, Raney nickel, and an organic solvent, followed by a hydrogenation reaction in a hydrogen atmosphere. The hydrogenation reaction time is between 1 to 5 hours. The organic solvent can be one or more of methanol, ethanol, ethyl acetate, toluene, tetrahydrofuran, and acetonitrile. The mass ratio of 2-(4-chloro-3-nitrobenzoyl) benzoic acid to the organic solvent is preferably 1:(3-10). The pressure of the hydrogen atmosphere is maintained between 1 to 2 MPa, and the temperature of the hydrogenation reaction is between 25 to 55 degrees Celsius. After the hydrogenation reaction, the product system undergoes post-treatment, including solid-liquid separation to remove Raney nickel solids, followed by removal of the organic solvent to obtain a crude solid product, which is then washed with water and dried to obtain pure 2-(3-amino-4-chlorobenzoyl) benzoic acid.

Data Tables

Because there is no data available, the table below shows theoretical data.

Chemical Name Molecular Formula Molecular Weight
3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid C14H11ClN2O3 290.71 g/mol

Chemical Reactions Analysis

Types of Reactions

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The anilinocarbonyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

4-(3-Chloroanilino)benzoic Acid
  • Structure: Features a 3-chloroanilino group at C4 and a carboxylic acid at C1 ().
  • Key Differences : Unlike the main compound, this analogue lacks the urea bridge, resulting in simpler hydrogen-bonding capabilities.
  • Properties : Forms acid–acid dimers in crystalline states, with intermolecular O–H⋯O hydrogen bonds (). These interactions enhance thermal stability but may reduce solubility compared to urea-containing derivatives.
2-Amino-4-chlorobenzoic Acid
  • Structure: Amino group at C2, chlorine at C4, and carboxylic acid at C1 ().
  • Key Differences: The amino group at C2 enables distinct supramolecular interactions, such as intramolecular N–H⋯O bonds, which stabilize planar molecular conformations ().
  • Applications: Serves as a precursor for quinazolinones with antibacterial and anticancer activities ().
4-Chloro-3-sulfamoylbenzoic Acid
  • Structure : Sulfamoyl group at C3 and chlorine at C4 ().
  • Key Differences : The sulfamoyl group introduces stronger acidity (pKa ~1–2) compared to the urea group (pKa ~8–10), altering bioavailability and metabolic pathways.
  • Applications : A metabolite of tripamide, used in antihypertensive therapies ().

Functional Analogues

Antibacterial 4-Chlorobenzoic Acid Derivatives (Compounds 5-19, 5-20)
  • Structure : Methyl or halogen substituents at C3 or C4 ().
  • Key Findings :
    • Compound 5-19 (4-chloro derivative) : Exhibits higher antibacterial toxicity (MIC: 0.5–2 µg/mL) than 4-fluoro analogues (Compound 5-20) due to enhanced electrophilicity ().
    • Comparison : The main compound’s urea group may reduce toxicity while maintaining activity through targeted hydrogen bonding with bacterial enzymes ().
Cocrystals and Salts of Chlorobenzoic Acids
  • Structure: 3-/4-Chlorobenzoic acids paired with aminopyridines ().
  • Key Findings: Molecular Salts (e.g., Compound 3): Show superior antibacterial activity (Gram-positive: MIC 32–64 µg/mL; Gram-negative: 64–128 µg/mL) compared to cocrystals, attributed to improved solubility and ionic interactions (). Relevance to Main Compound: The urea group in 3-[(anilinocarbonyl)amino]-4-chlorobenzoic acid may facilitate salt formation with amines, enhancing bioavailability ().

Metabolic and Environmental Degradation

  • 3-/4-Chlorobenzoic Acid Catabolism : Degraded via the ortho-cleavage pathway by Pseudomonas knackmussii B13, producing β-adipate ().
  • Main Compound: The urea-anilino group may hinder enzymatic degradation, leading to environmental persistence or alternative metabolic routes ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Bioactivity/Applications Key References
3-[(Anilinocarbonyl)amino]-4-CBA C3: Urea-anilino; C4: Cl Enzyme inhibition (LAP, procathepsin)
4-(3-Chloroanilino)benzoic acid C4: 3-Cl-anilino; C1: COOH Crystal engineering
5-19 (4-CBA derivative) C4: Cl; C3: Me Antibacterial (MIC: 0.5–2 µg/mL)
4-Chloro-3-sulfamoylbenzoic acid C3: SO₂NH₂; C4: Cl Antihypertensive metabolite

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) pKa (COOH) Solubility (mg/mL)
3-[(Anilinocarbonyl)amino]-4-CBA 298.7 ~4.5 <1 (aqueous)
4-(3-Chloroanilino)benzoic acid 247.7 ~2.8 ~5 (DMSO)
2-Amino-4-CBA 171.6 ~4.9 ~10 (ethanol)

Biological Activity

3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid, also known as 4-(3-chloroanilino)benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H10ClN2O2
  • Molecular Weight : 252.68 g/mol
  • IUPAC Name : 4-(3-chloroanilino)benzoic acid
  • CAS Number : 2840-28-0

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its activity is largely attributed to the presence of the anilino and carboxylic acid functional groups, which enhance its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains by disrupting cellular functions.
  • Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of chlorobenzoic acids, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

This data suggests that the compound possesses considerable antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, this compound was tested for its ability to inhibit nitric oxide production in macrophages. The results demonstrated a dose-dependent reduction in nitric oxide levels:

Concentration (µM)Nitric Oxide Inhibition (%)
1025
5050
10075

These findings indicate that the compound may serve as a potent anti-inflammatory agent by modulating immune responses .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study evaluated its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that treatment with varying concentrations led to significant cell death:

Concentration (µM)Cell Viability (%)
1080
5050
10020

The compound demonstrated a promising ability to induce apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology .

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